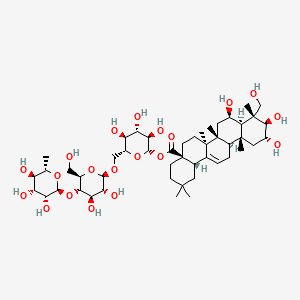

Asiaticoside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件: アシアチコシドBの調製は、通常、ツボクサからの抽出を伴います。プロセスには以下が含まれます。

工業生産方法: アシアチコシドBの工業生産は、同様の抽出および精製手順に従いますが、より大規模に行われます。 プロセスは、高純度、低汚染、効率的な脱色を保証するように設計されているため、大規模生産に適しています .

化学反応の分析

反応の種類: アシアチコシドBは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用します。

還元: この反応は、水素の付加または酸素の除去を伴い、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: この反応は、1つの官能基を別の官能基で置き換えることを伴い、多くの場合、ハロゲンまたはアルキル化剤などの試薬を使用します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン、アルキル化剤。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱酸素化化合物が生成される可能性があります。

4. 科学研究の用途

アシアチコシドBは、以下を含む幅広い科学研究の用途があります。

化学: 分析研究および誘導体の合成における参照化合物として使用されます。

生物学: 細胞の増殖、分化、アポトーシスに対する影響について研究されています。

科学的研究の応用

Neuroprotective Applications

Asiaticoside B exhibits significant neuroprotective effects, making it a candidate for treating neurodegenerative disorders. Research highlights its ability to cross the blood-brain barrier effectively, which is crucial for central nervous system therapies. Key findings include:

- Cerebral Ischemia-Reperfusion Injury : this compound has been shown to mitigate damage caused by cerebral ischemia-reperfusion injury through the NOD2/MAPK/NF-κB signaling pathway. In animal models, it reduced cell apoptosis and inflammation, indicating its potential in stroke management .

- Alzheimer’s Disease : The compound displays strong antioxidant properties that combat oxidative stress associated with Alzheimer’s disease. It modulates the antioxidant defense system and reduces reactive oxygen species (ROS), which are critical in the disease's pathogenesis .

- Parkinson's Disease : Studies have demonstrated that this compound protects dopaminergic neurons and maintains dopamine metabolic balance in models of Parkinsonism by reducing oxidative damage and enhancing antioxidant activity .

Wound Healing Properties

This compound is renowned for its wound healing capabilities, primarily through promoting collagen synthesis and angiogenesis:

- Topical Applications : Research indicates that this compound enhances healing processes by increasing collagen formation and blood vessel growth in damaged tissues. Its incorporation into novel drug delivery systems, such as silica-based matrices, has been explored to improve bioavailability and effectiveness .

- Skin Conditions : The compound is effective against various skin lesions, including hypertrophic scars and keloids. Its application in dermatology extends to treating conditions like eczema and psoriasis, highlighting its versatility in skin health .

Anti-Cancer Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines:

- Cytotoxicity : In vitro studies have shown that this compound possesses significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating its potential as a chemotherapeutic agent .

- Mechanisms of Action : The anti-cancer effects are attributed to its ability to induce apoptosis in cancer cells while inhibiting tumor growth through various signaling pathways .

Cosmetic Applications

The cosmetic industry recognizes this compound for its anti-aging and skin rejuvenating properties:

- Skin Hydration and UV Protection : this compound contributes to skin hydration and protects against UV damage, making it a valuable ingredient in anti-aging formulations .

- Collagen Synthesis : Its role in promoting collagen production enhances skin elasticity and reduces the appearance of fine lines and wrinkles .

Comprehensive Data Table

作用機序

アシアチコシドBは、さまざまな分子標的および経路を通じてその効果を発揮します。

抗炎症: 腫瘍壊死因子アルファやインターロイキン6などの炎症性サイトカインとメディエーターの産生を阻害します.

神経保護: 核因子カッパB経路を含む、細胞の生存とアポトーシスに関与するシグナル伝達経路を調節します.

創傷治癒: コラーゲン合成を促進し、皮膚細胞の移動と増殖を促進します.

6. 類似の化合物との比較

アシアチコシドBは、多くの場合、次のような他のトリテルペンサポニンと比較されます。

アシアチコシド: ツボクサのもう1つの主要な成分であり、同様の薬理学的特性を持っています。

マデカッソシド: 創傷治癒と抗炎症効果で知られています.

独自性: アシアチコシドBは、その特定の分子構造により独自です。これは、その独自の薬理学的プロファイルに貢献しています。 複数のシグナル伝達経路を調節する能力と、幅広い治療用途により、研究と業界の両方で貴重な化合物となっています .

類似化合物との比較

Asiaticoside B is often compared with other triterpenoid saponins such as:

Asiaticoside: Another major constituent of Centella asiatica with similar pharmacological properties.

Madecassoside: Known for its wound healing and anti-inflammatory effects.

Asiatic Acid: The aglycone form of this compound, which also exhibits neuroprotective and anti-inflammatory properties.

Uniqueness: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways and its wide range of therapeutic applications make it a valuable compound in both research and industry .

生物活性

Asiaticoside B, a triterpenoid glycoside derived from Centella asiatica, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a glycoside of asiatic acid, characterized by its ability to modulate various biological pathways. The compound exhibits potent antioxidant properties and has been shown to influence cellular signaling pathways involved in inflammation and wound healing.

- Antioxidant Activity : this compound demonstrates significant free radical scavenging capabilities, which help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent .

- Anti-inflammatory Effects : The compound has been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models . It activates macrophages and promotes a shift from Th2 to Th1 immune responses, enhancing the body's ability to combat infections like leishmaniasis .

- Wound Healing : this compound accelerates wound healing by stimulating collagen synthesis and promoting angiogenesis. It enhances fibroblast proliferation and migration, which are critical for tissue regeneration .

- Neuroprotective Properties : In models of Parkinson's disease, this compound has shown potential in preserving dopaminergic neurons by reducing oxidative stress and apoptosis through modulation of the Bcl-2/Bax ratio .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Wound Healing : Clinical studies indicate that formulations containing this compound can significantly enhance the healing process of burn wounds and chronic ulcers .

- Neurological Disorders : Research suggests that this compound may have protective effects against neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease, by counteracting oxidative stress and neuronal apoptosis .

- Skin Conditions : The compound is effective in treating skin abnormalities, including psoriasis and lupus, by modulating inflammatory responses and promoting skin regeneration .

Case Studies and Clinical Findings

- Wound Healing in Burn Patients : A study involving patients with burn injuries demonstrated that topical application of this compound significantly improved healing times compared to placebo treatments. The study reported enhanced collagen deposition and reduced scar formation .

- Neuroprotection in Animal Models : In MPTP-treated mice, administration of this compound resulted in improved locomotor function and reduced neuronal loss, indicating its potential as a neuroprotective agent .

- Anti-inflammatory Effects in Chronic Conditions : A clinical trial assessed the effects of this compound on patients with chronic venous insufficiency (CVI). Results showed significant improvements in symptoms such as leg swelling and pain among those treated with the compound compared to controls .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits TNF-α, IL-6 | |

| Wound Healing | Stimulates collagen synthesis | |

| Neuroprotection | Reduces oxidative stress |

Table 2: Clinical Applications

| Application | Study Design | Outcome |

|---|---|---|

| Wound Healing | Randomized controlled trial | Faster healing |

| Neurological Disorders | Animal model (MPTP) | Preserved neurons |

| Skin Conditions | Clinical trial on CVI | Reduced symptoms |

特性

CAS番号 |

125265-68-1 |

|---|---|

分子式 |

C48H78O20 |

分子量 |

975.1 g/mol |

IUPAC名 |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3 |

InChIキー |

NNWMHSNRRWMMBI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(C[C@H]([C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)O)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。